(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound belongs to the benzo[d]thiazole class, characterized by a fused bicyclic structure combining a benzene ring with a thiazole moiety. The Z-configuration of the imino group (C=N) at position 2 is critical for its stereochemical and electronic properties. Key structural features include:
- 3-Allyl substituent: Enhances steric bulk and influences conformational flexibility.
- Ethyl ester at position 6: A common pharmacophore in drug design for modulating bioavailability and metabolic stability.
The compound’s unique combination of allyl, imino, and ester functionalities distinguishes it from other benzo[d]thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-(4-propan-2-yloxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-5-13-25-19-12-9-17(22(27)28-6-2)14-20(19)30-23(25)24-21(26)16-7-10-18(11-8-16)29-15(3)4/h5,7-12,14-15H,1,6,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPDWTIPZRABIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC(C)C)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropoxybenzoyl chloride with 2-aminothiazole, followed by the addition of ethyl 3-allyl-2-bromoacetate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the allyl or benzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in these areas.
Medicine
In medicinal chemistry, (Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in various applications, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues from Ethyl Benzoate Derivatives ()
Compounds such as I-6230 , I-6232 , I-6273 , I-6373 , and I-6473 share the ethyl benzoate backbone but differ in substituents and heterocyclic systems:
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 3-Allyl, 4-isopropoxybenzoyl imino | Ester, imino, thiazole |
| I-6230 | Phenethylamino benzoate | 4-(Pyridazin-3-yl)phenethylamino | Ester, pyridazine, amino |
| I-6232 | Phenethylamino benzoate | 4-(6-Methylpyridazin-3-yl)phenethylamino | Ester, methylpyridazine, amino |
| I-6273 | Phenethylamino benzoate | 4-(Methylisoxazol-5-yl)phenethylamino | Ester, isoxazole, amino |
| I-6373 | Phenethylthio benzoate | 4-(3-Methylisoxazol-5-yl)phenethylthio | Ester, thioether, isoxazole |
| I-6473 | Phenethoxy benzoate | 4-(3-Methylisoxazol-5-yl)phenethoxy | Ester, ether, isoxazole |
Key Differences :
- Heterocyclic Systems: The target compound’s benzo[d]thiazole core contrasts with the pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) rings in analogues.
- Substituent Effects: The 4-isopropoxybenzoyl imino group in the target compound introduces greater steric hindrance and hydrophobicity compared to the pyridazine or isoxazole substituents in analogues. This may enhance membrane permeability but reduce aqueous solubility .
Comparison with Indole-Thiazole Hybrids ()
The compound BIBF 1120 (methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate) shares a thiazole-related scaffold but incorporates an indole ring and piperazine moiety:
| Feature | Target Compound | BIBF 1120 |
|---|---|---|
| Core Heterocycle | Benzo[d]thiazole | Indole-thiazole hybrid |
| Key Substituents | Allyl, 4-isopropoxybenzoyl | Methylpiperazinyl, phenylmethylene |
| Functional Groups | Ester, imino | Carboxylate, amide, piperazine |
| Biological Target | Not reported | Tyrosine kinase inhibitor (anti-angiogenic) |
Key Insights :
- Hybrid Systems : BIBF 1120’s indole-thiazole framework enables multi-target kinase inhibition, whereas the target compound’s simpler benzo[d]thiazole structure may limit its target spectrum .
- Pharmacophore Diversity : The allyl and isopropoxy groups in the target compound offer a distinct pharmacophoric profile compared to BIBF 1120’s piperazine and amide functionalities, which are critical for kinase binding .
Research Findings and Implications
- Stereochemical Influence: The Z-configuration of the imino group in the target compound likely enhances stability compared to E-isomers, as seen in related Schiff base derivatives .
- Synthetic Accessibility : The allyl group introduces challenges in regioselective synthesis compared to the methyl or ethyl substituents in analogues like I-6473 .
- Unmet Data Gaps : While analogues such as BIBF 1120 have well-documented biological activities (e.g., kinase inhibition), the target compound’s pharmacological properties remain uncharacterized in the literature reviewed .
Biological Activity
The biological activity of thiazole derivatives, including the compound , often stems from their ability to interact with various biological targets. These interactions can lead to:
- Antimicrobial Properties : Many thiazole derivatives exhibit antibacterial and antifungal activities due to their ability to inhibit key enzymes or disrupt cellular processes in pathogens.
- Anticancer Activity : Compounds containing thiazole rings have been studied for their potential to induce apoptosis in cancer cells, often through the modulation of signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory responses, offering potential therapeutic avenues for inflammatory diseases.
Structure-Activity Relationship (SAR)
The structural features of (Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate play a crucial role in its biological activity. The presence of the isopropoxybenzoyl moiety is believed to enhance lipophilicity, facilitating better membrane permeability and bioavailability.
Synthesis
The synthesis of (Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves multi-step organic reactions. A typical synthetic route may include:
- Formation of the Thiazole Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Allyl Group : The allyl substituent can be introduced via nucleophilic substitution reactions.
- Formation of the Iminobenzoyl Moiety : This step often involves coupling reactions between an amine and a corresponding benzoyl derivative.
Antimicrobial Activity
A study investigated the antimicrobial properties of various thiazole derivatives, including those similar to (Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 15 |
| Thiazole Derivative B | E. coli | 12 |
| (Z)-ethyl 3-allyl... | S. aureus | 18 |
| (Z)-ethyl 3-allyl... | E. coli | 14 |
Anticancer Studies
Research published in a peer-reviewed journal highlighted the anticancer potential of thiazole derivatives similar to (Z)-ethyl 3-allyl... The study demonstrated that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways.
Anti-inflammatory Research
In a model of acute inflammation, compounds related to (Z)-ethyl 3-allyl... were shown to significantly reduce edema formation in animal models, suggesting their potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize (Z)-ethyl 3-allyl-2-((4-isopropoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with substituted benzoyl imines. For example, similar compounds (e.g., imidazo-thiazoles) are synthesized via refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Key steps include controlling stereochemistry (Z-configuration) by optimizing reaction time and temperature. Characterization via -NMR, -NMR, and HRMS is critical for confirming structural integrity .
Q. How is the Z-configuration of the imino group confirmed in this compound?
- Methodological Answer : The Z-configuration is verified using X-ray crystallography to resolve spatial arrangements of substituents. For analogous thiazolo-pyrimidine derivatives, crystallographic data (e.g., C–N bond lengths and dihedral angles) differentiate Z/E isomers . Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can also detect spatial proximity between allyl and benzothiazole protons to confirm stereochemistry .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, thiazole derivatives with substituted benzoyl groups show activity in cancer cell line viability assays (e.g., MTT on HeLa or MCF-7 cells) and enzyme inhibition studies (e.g., tyrosine kinases) . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent polarity). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate results. For instance, if cytotoxicity varies between 2D monolayer and 3D spheroid models, evaluate cellular uptake efficiency via HPLC-MS to correlate intracellular concentration with activity . Statistical tools like Bland-Altman plots can quantify systematic biases .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) in this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the benzothiazole core and biological targets (e.g., kinases). QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors can predict bioavailability. For example, substituents at the 4-isopropoxy position significantly influence binding affinity in similar triazolo-pyridazine derivatives . Validate predictions with synthetic analogs and in vitro testing .
Q. How do reaction conditions influence stereoselectivity during synthesis?
- Methodological Answer : Stereoselectivity is sensitive to solvent polarity and catalysts. For Z-configuration, non-polar solvents (e.g., toluene) favor intramolecular cyclization without isomerization. Catalytic amounts of Lewis acids (e.g., ZnCl) can stabilize transition states, as seen in analogous thiazolo-pyrimidine syntheses . Monitor reaction progress via TLC or in situ FTIR to terminate before equilibrium shifts toward E-isomers .
Q. What strategies improve the pharmacokinetic profile of this compound without compromising bioactivity?
- Methodological Answer : Modify substituents to balance lipophilicity and solubility. For instance, replacing the ethyl ester with a methyl group reduces metabolic clearance, while introducing polar groups (e.g., hydroxyl) enhances aqueous solubility. Pharmacokinetic studies in rodent models (plasma half-life, AUC) paired with molecular dynamics simulations can guide iterative optimization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding this compound’s metabolic stability?
- Methodological Answer : Variability may stem from species-specific cytochrome P450 isoforms. Conduct parallel microsomal stability assays (human vs. rat liver microsomes) and identify metabolites via LC-MS/MS. For example, ethyl ester hydrolysis is a common metabolic pathway; substituting with a tert-butyl ester could enhance stability, as demonstrated in related imidazo-thiazoles .
Experimental Design Considerations
Q. What controls are essential for validating biological activity in vivo?
- Methodological Answer : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., paclitaxel for antitumor studies). Use randomized block designs to account for inter-subject variability, as seen in agricultural chemical studies . For toxicity assessments, measure ALT/AST levels and histopathological changes in liver/kidney tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
